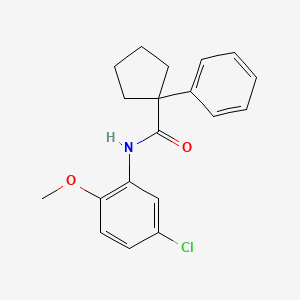

N-(5-chloro-2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide

Description

N-(5-chloro-2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide is a synthetic carboxamide derivative characterized by a cyclopentane core substituted with a phenyl group at the 1-position and a carboxamide-linked 5-chloro-2-methoxyphenyl moiety. The cyclopentane ring provides conformational rigidity, distinguishing it from smaller or larger cyclic analogs.

Propriétés

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2/c1-23-17-10-9-15(20)13-16(17)21-18(22)19(11-5-6-12-19)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZURAFMAHLUGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(5-chloro-2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(5-chloro-2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide is with a molecular weight of approximately 315.83 g/mol. The compound features a cyclopentane ring, which contributes to its unique chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H20ClNO2 |

| Molecular Weight | 315.83 g/mol |

| CAS Number | 1018060-65-5 |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide has been investigated for various biological activities, including:

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant antioxidant properties, potentially protecting cells from oxidative stress.

- Anti-inflammatory Properties : Research indicates that it may inhibit pro-inflammatory cytokines, providing therapeutic potential in inflammatory diseases.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be relevant in drug development for various conditions.

The biological activity of N-(5-chloro-2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide is largely attributed to its structural features:

- Hydrogen Bonding : The presence of the chloro and methoxy groups allows for potential hydrogen bonding with target proteins, enhancing binding affinity.

- Molecular Docking Studies : In silico studies have demonstrated that the compound can effectively dock with target enzymes, suggesting a mechanism for its inhibitory effects.

1. Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of N-(5-chloro-2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide using DPPH and ABTS assays. Results indicated a strong ability to scavenge free radicals, comparable to established antioxidants.

2. Anti-inflammatory Effects

In vitro studies on human cell lines demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6, key markers of inflammation. This suggests potential use in treating inflammatory diseases.

3. Enzyme Inhibition Studies

Molecular docking simulations revealed that N-(5-chloro-2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide binds effectively to the active sites of cyclooxygenase (COX) enzymes. The binding affinity was quantified using binding free energy calculations, indicating a promising candidate for COX inhibition.

Pharmacokinetics

Understanding the pharmacokinetics (ADME) of N-(5-chloro-2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide is crucial for its therapeutic application:

- Absorption : The compound's lipophilicity suggests good absorption characteristics.

- Distribution : Predicted distribution volumes indicate potential efficacy in various tissues.

- Metabolism and Excretion : Further studies are needed to elucidate metabolic pathways and excretion routes.

Comparaison Avec Des Composés Similaires

N-(5-chloro-2-methoxyphenyl)cyclopropanecarboxamide (CAS: 16012-80-9)

Structural Differences :

- Core Ring : Cyclopropane (3-membered) vs. cyclopentane (5-membered) in the target compound.

- Substituents : Both share the 5-chloro-2-methoxyphenyl carboxamide group.

Implications :

- The smaller cyclopropane ring could alter steric interactions in biological systems, such as binding pocket compatibility in enzymes or receptors.

- Molecular weight: 225.67 g/mol (cyclopropane analog) vs. ~317.82 g/mol (estimated for target compound), suggesting differences in solubility and bioavailability .

N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide

Structural Differences :

- Substituent Position : 4-methoxyphenyl (electron-donating para-substituent) vs. 5-chloro-2-methoxyphenyl (meta-chloro, ortho-methoxy) in the target compound.

- Halogen Absence : Lacks the chlorine atom present in the target compound.

Implications :

PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea)

Structural Differences :

- Linkage : Urea (-NH-C(=O)-NH-) vs. carboxamide (-C(=O)-NH-) in the target compound.

- Aromatic System: Quinoline ring vs. cyclopentane.

Implications :

- The planar quinoline ring in PQ401 may facilitate π-π stacking with aromatic residues in proteins, a feature absent in the non-aromatic cyclopentane core of the target compound .

Data Table: Structural and Molecular Comparison

Research Findings and Implications

- Ring Size : Cyclopentane analogs balance stability and conformational flexibility compared to strained cyclopropane derivatives .

- Substituent Effects : Chlorine in the target compound increases lipophilicity (ClogP ~3.5 estimated) versus the 4-methoxy analog (ClogP ~2.8), impacting membrane permeability and metabolic clearance.

- Functional Groups : Carboxamides generally exhibit moderate metabolic stability compared to ureas, which may be prone to hydrolysis in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.